1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- involves several steps, typically starting with the preparation of the naphthalenol and trifluoromethylphenylazo intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may vary, but they generally involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique properties make it useful in biological assays and studies involving enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- can be compared with other similar compounds, such as:
4-(phenylazo)-1-naphthol: This compound shares a similar naphthalenol structure but lacks the trifluoromethyl group.
4-[[4-(chloro-3-(trifluoromethyl)phenyl]azo]-1-naphthalenol: This compound has a similar structure but includes a chloro group, which alters its chemical properties. The presence of the trifluoromethyl group in 1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]- makes it unique, providing enhanced stability and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
105609-12-9 |
---|---|
Molekularformel |
C17H11F3N2O |
Molekulargewicht |
316.28 g/mol |
IUPAC-Name |
4-[[4-(trifluoromethyl)phenyl]diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)11-5-7-12(8-6-11)21-22-15-9-10-16(23)14-4-2-1-3-13(14)15/h1-10,23H |
InChI-Schlüssel |
RGRFCOWXPWGIMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.